7-Amino-1,8-naftiridina-2,4-diol

Descripción general

Descripción

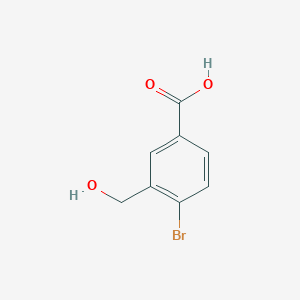

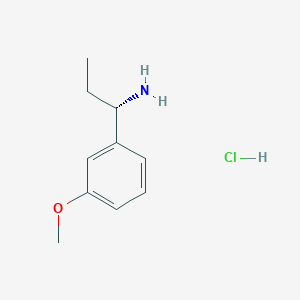

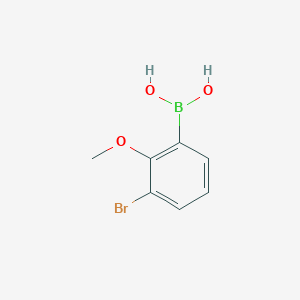

7-Amino-1,8-naphthyridine-2,4-diol is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Amino-1,8-naphthyridine-2,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Amino-1,8-naphthyridine-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-1,8-naphthyridine-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antihipertensivas

Los derivados de 7-Amino-1,8-naftiridina se han identificado como posibles agentes antihipertensivos. Su capacidad para modular la presión arterial los hace valiosos en el desarrollo de nuevos medicamentos para tratar la hipertensión .

Efectos Antiarrítmicos

Estos compuestos también exhiben propiedades antiarrítmicas, lo que sugiere su uso para corregir los latidos irregulares del corazón. Al estabilizar la actividad eléctrica cardíaca, podrían incorporarse a los tratamientos para diversas arritmias .

Safeners Herbicidas

En la agricultura, los derivados de 7-Amino-1,8-naftiridina-2,4-diol pueden actuar como safeners herbicidas. Estas sustancias protegen los cultivos al mejorar su capacidad para desintoxicar los herbicidas, evitando así daños y controlando las malas hierbas .

Propiedades Inmunoestimulantes

El potencial inmunoestimulante de estos derivados los convierte en candidatos para estimular la respuesta inmunitaria. Esta aplicación podría ser particularmente beneficiosa en el desarrollo de vacunas o tratamientos que requieren una mayor activación inmunitaria .

Actividad Antimicrobiana y Antiviral

La investigación ha demostrado que los compuestos de 7-Amino-1,8-naftiridina poseen actividades antimicrobianas y antivirales. Podrían utilizarse para tratar infecciones inhibiendo el crecimiento de bacterias y virus .

Investigación Anticancerígena

Estos derivados de naftiridina se han explorado por sus propiedades anticancerígenas. Su capacidad para interferir con la proliferación de células cancerosas es prometedora para el desarrollo de nuevas terapias oncológicas .

Tratamientos de Trastornos Neurológicos

Existe un potencial para estos compuestos en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer, la esclerosis múltiple y la depresión. Sus efectos neuroprotectores podrían conducir a nuevos enfoques para la gestión de estas afecciones .

Secuenciación Genómica

La 1,8-Naftiridina-2,7-diamina, un compuesto relacionado, ha sido diseñada para leer pares de bases de ADN para la secuenciación genómica. Su capacidad para formar tripletes estables con ambos pares de bases A:T y G:C mediante enlaces de hidrógeno podría revolucionar las tecnologías de secuenciación del ADN .

Mecanismo De Acción

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which 7-amino-1,8-naphthyridine-2,4-diol belongs, have diverse biological activities . They have been used as antihypertensives, antiarrhythmics, herbicide safeners, and immunostimulants .

Mode of Action

It’s suggested that naphthyridine molecules can function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of dna base pairs . This suggests that the compound may interact with DNA base pairs through hydrogen bonding .

Análisis Bioquímico

Biochemical Properties

7-Amino-1,8-naphthyridine-2,4-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper ions, leading to the quenching of its fluorescence emission . Additionally, 7-Amino-1,8-naphthyridine-2,4-diol can interact with DNA, forming hydrogen bonds with base pairs, which may affect DNA stability and function . These interactions highlight the compound’s potential as a biochemical probe and therapeutic agent.

Cellular Effects

The effects of 7-Amino-1,8-naphthyridine-2,4-diol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular functions such as proliferation and apoptosis . Moreover, 7-Amino-1,8-naphthyridine-2,4-diol’s ability to form complexes with metal ions can impact cellular metabolism by altering the activity of metalloenzymes . These cellular effects underscore the compound’s potential in biomedical research and drug development.

Molecular Mechanism

The molecular mechanism of action of 7-Amino-1,8-naphthyridine-2,4-diol involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA and proteins, influencing their structure and function . For instance, its binding to DNA can stabilize or destabilize specific regions, affecting gene expression and replication . Additionally, 7-Amino-1,8-naphthyridine-2,4-diol can inhibit or activate enzymes by forming complexes with metal ions, thereby modulating enzymatic activity . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-1,8-naphthyridine-2,4-diol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Over time, 7-Amino-1,8-naphthyridine-2,4-diol may undergo degradation, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have provided valuable insights into the compound’s stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 7-Amino-1,8-naphthyridine-2,4-diol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced DNA stability and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of 7-Amino-1,8-naphthyridine-2,4-diol.

Metabolic Pathways

7-Amino-1,8-naphthyridine-2,4-diol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these pathways is crucial for optimizing the therapeutic use of 7-Amino-1,8-naphthyridine-2,4-diol.

Transport and Distribution

The transport and distribution of 7-Amino-1,8-naphthyridine-2,4-diol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 7-Amino-1,8-naphthyridine-2,4-diol in specific tissues, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 7-Amino-1,8-naphthyridine-2,4-diol is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications and targeting signals can direct 7-Amino-1,8-naphthyridine-2,4-diol to specific organelles, affecting its biochemical activity and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBJEGNZIUWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715682 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-91-8 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)